N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid
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Overview
Description
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid is a chemical compound with the molecular formula C11H15F3N4O4 This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an oxadiazole moiety and an acetamide group, along with trifluoroacetic acid as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with appropriate reagents to form the oxadiazole ring.
Pyrrolidine ring synthesis: The pyrrolidine ring can be synthesized through a cyclization reaction involving suitable precursors.
Coupling reaction: The oxadiazole and pyrrolidine intermediates are then coupled under specific conditions to form the desired compound.
Acetylation: The resulting compound is acetylated to introduce the acetamide group.
Trifluoroacetic acid addition: Finally, trifluoroacetic acid is added to form the trifluoroacetate salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid involves its interaction with specific molecular targets. The oxadiazole moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide
- N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]propionamide
- N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]butyramide
Uniqueness
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid is unique due to the presence of trifluoroacetic acid, which can enhance its solubility and stability. Additionally, the specific arrangement of functional groups within the compound provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.C2HF3O2/c1-6(14)12-9(3-4-10-5-9)8-11-7(2)15-13-8;3-2(4,5)1(6)7/h10H,3-5H2,1-2H3,(H,12,14);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWVMXQFDYQADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(CCNC2)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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